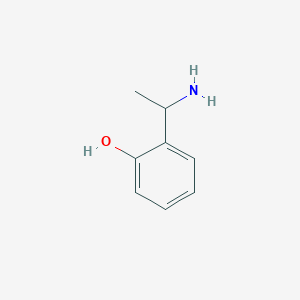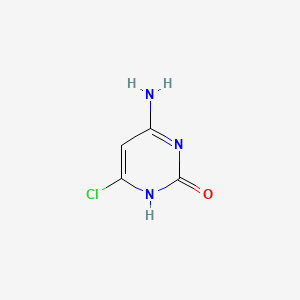
6-Chlorocytosine
Vue d'ensemble
Description
6-Chlorocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The compound is characterized by the substitution of a chlorine atom at the sixth position of the cytosine ring. This modification imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific fields.
Mécanisme D'action
Target of Action
The primary target of 6-Chlorocytosine is the DNA molecule within cells . Specifically, it targets cytosine residues in the DNA, which are often found in CpG dinucleotides . These cytosine residues are susceptible to various modifications, including chlorination, which results in the formation of this compound .
Mode of Action
This compound interacts with its targets by integrating into the DNA molecule during replication . This integration can lead to mutagenic outcomes within the cell . The compound has been shown to cause C→T transitions at frequencies ranging from 3-9% depending on the polymerase traversing the lesion .
Biochemical Pathways
The formation of this compound is part of a broader biochemical pathway involving the respiratory burst of activated phagocytes, which are implicated as a cause of cytotoxicity and mutagenesis at sites of inflammation in humans . One of the most abundant oxidants generated by activated phagocytes is hypochlorous acid, generated by the heme enzyme myeloperoxidase . This acid can form chlorine gas, a potent chlorinating agent, which reacts with cytosine residues in DNA to form this compound .
Pharmacokinetics
It is known that the compound is generated within cells and integrated into the dna molecule . Therefore, its bioavailability is likely to be influenced by the rate of DNA replication and the presence of activated phagocytes, which produce the hypochlorous acid necessary for its formation .
Result of Action
The integration of this compound into DNA can lead to mutagenic outcomes within the cell . Specifically, it has been shown to cause C→T transitions, which can lead to genetic changes that enable and promote malignant transformation . This makes this compound a potential link between chronic inflammation and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of inflammation, which lead to the activation of phagocytes and the production of hypochlorous acid, can increase the formation of this compound . Furthermore, the presence of other mutagenic factors in the environment can potentially interact with this compound, leading to enhanced mutagenesis in the genome .
Analyse Biochimique
Biochemical Properties
6-Chlorocytosine plays a significant role in biochemical reactions, particularly in the context of DNA methylation and damage. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can mimic 5-methylcytosine in directing enzymatic DNA methylation and enhancing the binding of methyl-binding proteins . This interaction can interfere with normal epigenetic control by altering DNA-protein interactions critical for gene regulation . Additionally, this compound can be involved in the formation of mutational hotspots in cells due to its pro-mutagenic properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, inflammation-mediated halogenated cytosine damage products, including this compound, can mimic 5-methylcytosine and enhance the binding of methyl-binding proteins, leading to changes in gene expression . This compound can also contribute to the formation of mutational hotspots, which can impact cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. X-ray crystallographic studies have shown that this compound can engage in a nascent base pair with an incoming dATP analog during DNA replication . This interaction can lead to mutagenic consequences, such as C→T transitions, depending on the polymerase traversing the lesion . Additionally, this compound can interfere with normal epigenetic control by altering DNA-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact its long-term effects on cellular function. For instance, certain biochemical analytes, such as calcium and lactate dehydrogenase, are particularly affected by temperature and time . Understanding the temporal effects of this compound is crucial for accurately interpreting experimental results and ensuring the reliability of in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic potential, while higher doses could lead to toxic or adverse effects. For example, the pharmacokinetics of tested substances can differ greatly between species, and knowledge of metabolism is key to finding a suitable test system . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. The regulation of metabolic pathways ensures that the output meets biological demand and prevents energy wastage . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect its localization and accumulation. Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination of compounds . Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. RNA subcellular localization, for example, involves directed transport, protection from degradation, and passive diffusion before local entrapment . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chlorocytosine can be synthesized through the chlorination of cytosine. One common method involves the reaction of cytosine with chlorine gas or hypochlorous acid under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the substitution of the chlorine atom at the sixth position of the cytosine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where cytosine is exposed to chlorine gas. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorocytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different derivatives.
Deamination Reactions: this compound can undergo deamination to form 6-chlorouracil.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
6-Chlorouracil: Formed through deamination.
6-Aminocytosine: Formed through nucleophilic substitution with ammonia.
Applications De Recherche Scientifique
6-Chlorocytosine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is studied for its role in DNA methylation and gene expression regulation.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: this compound is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Comparaison Avec Des Composés Similaires
5-Chlorocytosine: Another halogenated cytosine derivative with a chlorine atom at the fifth position.
5-Methylcytosine: A methylated form of cytosine involved in DNA methylation.
5-Fluorocytosine: A fluorinated cytosine analog used as an antifungal agent.
Uniqueness: 6-Chlorocytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Chlorocytosine, which primarily affects methylation patterns, this compound is more involved in substitution and deamination reactions. Its role in gene silencing and potential therapeutic applications further distinguish it from other similar compounds.
Propriétés
IUPAC Name |
4-amino-6-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXWYFBNZLIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330189 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-35-8 | |
| Record name | 6-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


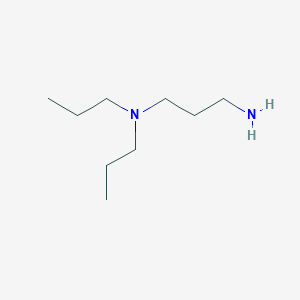
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
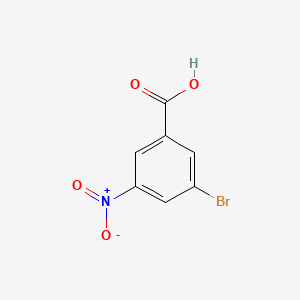

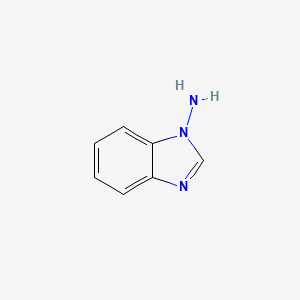
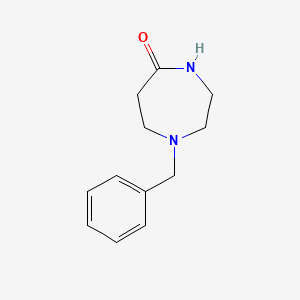
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
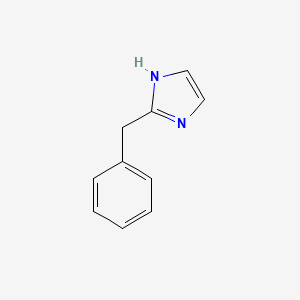
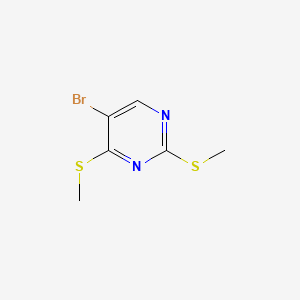
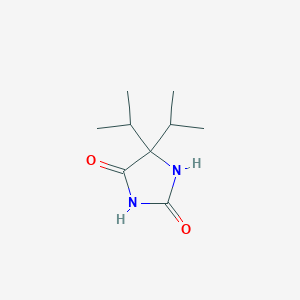
![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)
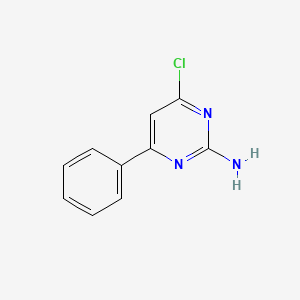
![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
